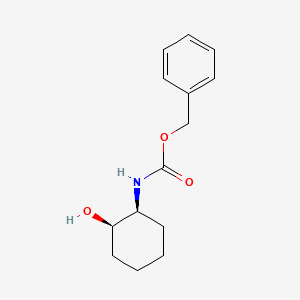
Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with a hydroxyl group in the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to yield (1S,2R)-2-hydroxycyclohexanone.
Formation of Carbamate: The hydroxyl group of (1S,2R)-2-hydroxycyclohexanone is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reduction: Utilizing catalytic hydrogenation for the reduction step.
Efficient Carbamation: Employing continuous flow reactors to enhance the efficiency and yield of the carbamation reaction.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for deprotonation followed by the addition of an electrophile.
Major Products:
Oxidation: (1S,2R)-2-oxocyclohexylcarbamate.
Reduction: Benzyl ((1S,2R)-2-aminocyclohexyl)carbamate.
Substitution: Various substituted benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamates depending on the electrophile used.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Polymer Science: Incorporated into polymer backbones to impart specific properties such as flexibility and thermal stability.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Modification: Used in the modification of proteins to study structure-function relationships.
Medicine:
Drug Development: Explored as a potential prodrug for delivering active pharmaceutical ingredients.
Therapeutic Agents: Investigated for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific mechanical and thermal properties.
Coatings: Employed in the development of protective coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Benzyl ((1R,2S)-2-hydroxycyclohexyl)carbamate: A diastereomer with different stereochemistry.
Benzyl ((1S,2R)-2-aminocyclohexyl)carbamate: A reduced form with an amine group instead of a hydroxyl group.
Uniqueness:
Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties.
Functional Groups: The combination of benzyl, hydroxyl, and carbamate groups provides a versatile platform for chemical modifications.
Properties
IUPAC Name |
benzyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLGJJPYSFXPM-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679585 |
Source


|
| Record name | Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187334-05-0 |
Source


|
| Record name | Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



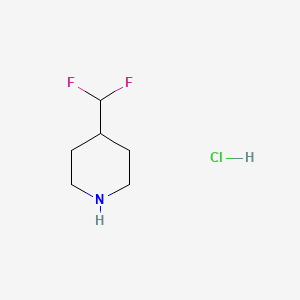


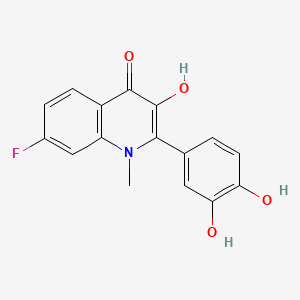
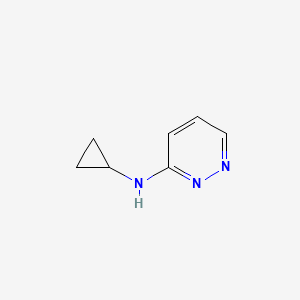
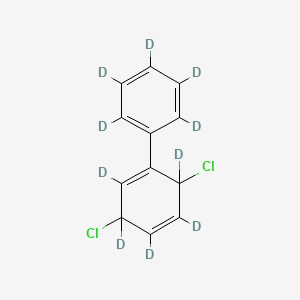
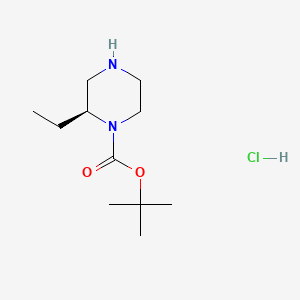
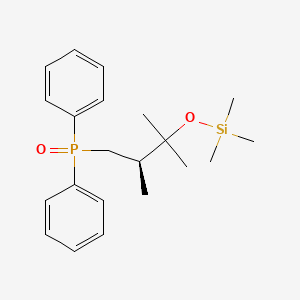
![1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene](/img/structure/B599302.png)

![Methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B599304.png)
